molecular formula C6H13NO3 B13632210 Methyl 2-amino-4-hydroxypentanoate

Methyl 2-amino-4-hydroxypentanoate

Cat. No.: B13632210
M. Wt: 147.17 g/mol
InChI Key: CRVQMXNSPBLTCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-hydroxypentanoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction leads to the formation of stable 5,6-fused bicyclic 2-amino-4H-pyran derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Methyl 2-amino-4-hydroxypentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxypentanoate: Similar in structure but lacks the amino group.

    2-Amino-4-hydroxybutanoic acid: Similar in structure but has a shorter carbon chain.

    2-Amino-4-hydroxyhexanoic acid: Similar in structure but has a longer carbon chain.

Uniqueness

Methyl 2-amino-4-hydroxypentanoate is unique due to the presence of both an amino group and a hydroxyl group on the pentanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-amino-4-hydroxypentanoate

InChI

InChI=1S/C6H13NO3/c1-4(8)3-5(7)6(9)10-2/h4-5,8H,3,7H2,1-2H3

InChI Key

CRVQMXNSPBLTCE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OC)N)O

Origin of Product

United States

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